1H-Indazole-4-carboxylic acid, 5-fluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

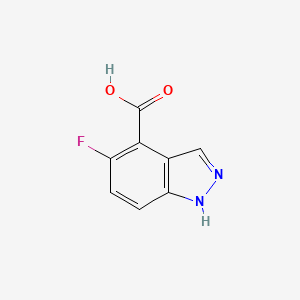

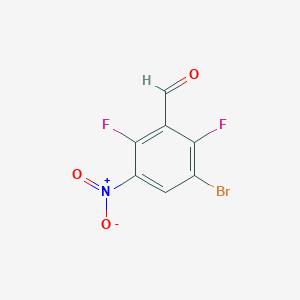

1H-Indazole-4-carboxylic acid, 5-fluoro- is a chemical compound with the molecular formula C8H5FN2O2 . It is a type of nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of 1H-Indazole-4-carboxylic acid, 5-fluoro- involves the use of heterogeneous single-atom platinum catalysis . This process promotes the E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in a one-pot hydrogenation reaction .Chemical Reactions Analysis

The chemical reactions involving 1H-Indazole-4-carboxylic acid, 5-fluoro- are facilitated by single-atom platinum catalysis . This method promotes a variety of chemical transformations such as hydrogenation .Physical And Chemical Properties Analysis

1H-Indazole-4-carboxylic acid, 5-fluoro- is a powder with a molecular weight of 180.14 .Applications De Recherche Scientifique

Anticancer Activity

Indazole derivatives have been studied for their potential in cancer treatment. For instance, certain indazole compounds have shown effectiveness against colon and melanoma cell lines due to their ability to inhibit cell growth . It’s plausible that “5-fluoro-1H-indazole-4-carboxylic acid” could be explored for similar anticancer properties.

Enzyme Inhibition

Some indazole compounds have displayed excellent enzyme inhibition properties, such as inhibiting PARP (poly ADP ribose polymerase), which is involved in DNA repair . This suggests that “5-fluoro-1H-indazole-4-carboxylic acid” might be researched for its potential as a PARP inhibitor.

Antimicrobial Activity

Indazoles have been reported to possess antimicrobial activities against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . The “5-fluoro” variant could be investigated for its efficacy in this field.

Anti-inflammatory Effects

Derivatives of indazole have shown significant anti-inflammatory effects in studies, which could make “5-fluoro-1H-indazole-4-carboxylic acid” a candidate for anti-inflammatory drug development .

Antiviral Research

Indole derivatives, which are structurally related to indazoles, have been explored for anti-HIV properties . This opens up possibilities for “5-fluoro-1H-indazole-4-carboxylic acid” to be used in antiviral research.

Medicinal Chemistry

Indazoles are of considerable interest in medicinal chemistry due to their versatile biological activities . “5-fluoro-1H-indazole-4-carboxylic acid” could be a key compound in the development of new medicinal chemistry methodologies.

Mécanisme D'action

Target of Action

Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, which can lead to changes in cellular processes . For instance, inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression and enhance the sensitivity of cancer cells to DNA-damaging agents .

Biochemical Pathways

The inhibition of chk1, chk2, and sgk kinases can impact various cellular pathways, including those involved in cell cycle regulation, dna damage response, and cell volume regulation .

Result of Action

The inhibition of chk1, chk2, and sgk kinases can lead to changes in cell cycle progression, dna damage response, and cell volume regulation, potentially resulting in the death of cancer cells .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The advent of single-atom catalysis has garnered widespread attention since its seminal coinage in 2011 . This new frontier integrates the merits of both homogeneous and heterogeneous catalysis . The development of new single-atom catalysts (SACs) that promote a variety of chemical transformations has burgeoned in recent years . This suggests a promising future direction for the synthesis of 1H-Indazole-4-carboxylic acid, 5-fluoro- and other similar compounds.

Propriétés

IUPAC Name |

5-fluoro-1H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORYJQHEAIVCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-4-carboxylic acid, 5-fluoro- | |

CAS RN |

848678-61-5 |

Source

|

| Record name | 5-fluoro-1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

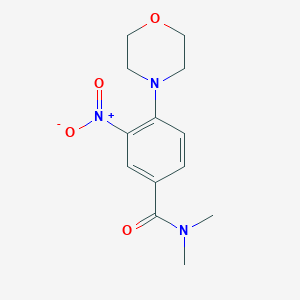

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2948103.png)

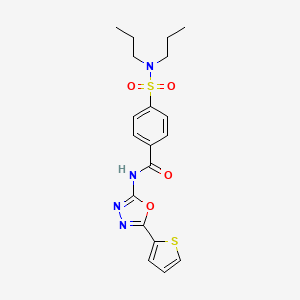

![5-{[3-(trifluoromethyl)phenyl]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2948106.png)

![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)

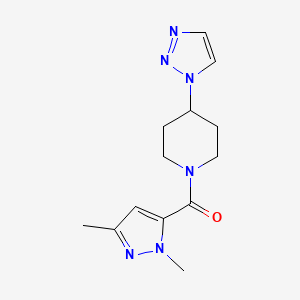

![3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948114.png)